molecular formula C14H18BrNO B3131158 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 349430-29-1

2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B3131158
CAS RN: 349430-29-1
M. Wt: 296.2 g/mol
InChI Key: ZSBRLHOARWQNIH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (2-Br-4-Me-1-Pipe) is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound with a complex molecular structure, and it has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Hydrogen-bonding Patterns

Research on compounds structurally related to 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone has shown interesting hydrogen-bonding patterns. For example, studies on 1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone revealed bifurcated intra- and intermolecular hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. These interactions are crucial in stabilizing crystal structures and may have implications in materials science and molecular engineering (Balderson et al., 2007).

Synthesis of N-Acetyl Enamides

In the context of organic synthesis, derivatives of 1-(4-Bromophenyl)ethanone, which is structurally similar to the compound , have been used in the reductive acetylation of oximes mediated by iron(II) acetate. This method is employed for synthesizing N-acetyl enamides, which are significant in pharmaceutical chemistry (Tang et al., 2014).

Chemoenzymatic Synthesis in Drug Development

Another significant application is in the chemoenzymatic synthesis of drug precursors. For instance, a study focused on synthesizing a precursor to Odanacatib, a Cathepsin K inhibitor, using a compound similar to this compound. This research highlights the potential of such compounds in developing novel pharmaceuticals (González-Martínez et al., 2019).

Enantioselective Catalysis

Compounds related to this compound have been studied in enantioselective catalysis. This is particularly important in the synthesis of enantioenriched secondary alcohols, with applications in asymmetric synthesis and chiral drug production (Thvedt et al., 2011).

Molecular Structure and Spectroscopy

The molecular structure and vibrational frequencies of compounds closely related to this compound have been explored using spectroscopic methods. Such studies are crucial in understanding the electronic properties and potential applications in materials science (Mary et al., 2015).

properties

IUPAC Name

2-(4-bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-11-6-8-16(9-7-11)14(17)10-12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBRLHOARWQNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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